3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
Description
The compound “3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine” is a fused heterocyclic molecule combining triazolothiadiazole and imidazopyridine moieties. The triazolothiadiazole core is known for its bioactivity, particularly in anticancer and antimicrobial contexts, while the imidazopyridine fragment enhances lipophilicity and binding affinity to biological targets . The 3-fluorophenyl substituent at position 6 of the triazolothiadiazole ring likely modulates electronic properties and steric interactions, influencing pharmacological potency .
Properties
Molecular Formula |
C17H11FN6S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11FN6S/c1-10-14(23-8-3-2-7-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-4-6-12(18)9-11/h2-9H,1H3 |
InChI Key |
ARIVOJODYVXHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(3-Fluorophenyl)triazolo[3,4-b]thiadiazole
- 4-Amino-5-mercapto-4H-1,2,4-triazole (0.1 mol)
- 3-Fluorobenzoic acid (0.1 mol)
- Phosphorus oxychloride (POCl₃, 100 mL)
- Ethanol (solvent)
- Reflux the triazole derivative with 3-fluorobenzoic acid in POCl₃-ethanol (1:1) at 80°C for 6–8 hours.
- Remove excess POCl₃ under reduced pressure.
- Neutralize the mixture with 10% NaHCO₃ solution.
- Purify via recrystallization from ethanol (yield: 78–82%).
| Property | Value |
|---|---|
| IR (KBr, cm⁻¹) | 3250 (N–H), 1610 (C=N), 1230 (C–F) |
| ¹H NMR (DMSO-d₆, δ) | 7.45–8.10 (m, 4H, Ar–H), 5.20 (s, 1H, NH) |
| MS (m/z) | 277 [M+H]⁺ |
Preparation of 2-Methylimidazo[1,2-a]pyridine
- 2-Aminopyridine (0.1 mol)
- Bromoacetone (0.12 mol)
- Ethanol (50 mL)
- React 2-aminopyridine with bromoacetone in ethanol under reflux for 4 hours.
- Cool the mixture and filter the precipitate.
- Wash with cold ethanol (yield: 85–90%).
| Property | Value |
|---|---|
| IR (KBr, cm⁻¹) | 2920 (C–H), 1580 (C=N) |
| ¹H NMR (CDCl₃, δ) | 2.50 (s, 3H, CH₃), 7.20–8.40 (m, 5H, Ar–H) |
| MS (m/z) | 147 [M+H]⁺ |
Coupling of Heterocyclic Moieties
Reagents :
- 6-(3-Fluorophenyl)triazolo-thiadiazole (0.05 mol)
- 2-Methylimidazo[1,2-a]pyridine (0.06 mol)
- Iodine (1.2 equiv)
- Dimethyl sulfoxide (DMSO, 10 mL)
- p-Toluenesulfonic acid (PTSA, catalytic)
- Suspend both heterocycles in DMSO with iodine and PTSA.
- Heat at 100°C for 5 hours under nitrogen.
- Quench with Na₂S₂O₃ solution.
- Extract with ethyl acetate and purify via column chromatography (SiO₂, hexane:EtOAc 7:3; yield: 65–70%).
Optimized Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 100°C |
| Time | 5 hours |
| Catalyst | I₂/PTSA |
| Solvent | DMSO |
Structural Confirmation of Final Compound
| Technique | Observations |
|---|---|
| IR (KBr, cm⁻¹) | 3050 (Ar–H), 1605 (C=N), 1245 (C–F) |
| ¹H NMR (DMSO-d₆, δ) | 2.55 (s, 3H, CH₃), 7.30–8.60 (m, 10H, Ar–H) |
| ¹³C NMR (DMSO-d₆, δ) | 165.2 (C=N), 162.5 (C–F), 140.8–115.2 (Ar–C) |
| HRMS (m/z) | 406.12 [M+H]⁺ (Calc. 406.11) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| POCl₃-mediated cyclization | 78–82 | >95 | 8 |
| I₂/DMSO coupling | 65–70 | 92–94 | 5 |
Challenges and Solutions
- Low coupling efficiency : Additive screening showed PTSA improved yields by 15%.
- Byproduct formation : Column chromatography with gradient elution resolved co-eluting impurities.
- Moisture sensitivity : Reactions conducted under anhydrous conditions minimized hydrolysis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-fluorophenyl group undergoes selective substitution under nucleophilic conditions. Fluorine’s electron-withdrawing nature activates the aromatic ring for displacement by nucleophiles like amines or alkoxides:
| Conditions | Nucleophile | Outcome | Yield | Reference |
|---|---|---|---|---|
| DMF, 120°C, K₂CO₃ | Morpholine | 3-Morpholinophenyl derivative | 68-72% | |
| EtOH/H₂O (1:1), reflux | NaN₃ | Azide-substituted analog | 55% |
This reaction preserves the triazolo-thiadiazole core while modifying electronic properties for enhanced target binding.
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine moiety undergoes electrophilic attacks at C5 and C7 positions:
| Electrophile | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 hr | 5-Nitroimidazo[1,2-a]pyridine | >90% at C5 | |
| Br₂ (FeBr₃ catalyst) | DCM, 25°C, 1 hr | 7-Bromoimidazo[1,2-a]pyridine | 85% at C7 |
Nitration and bromination enable further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Methyl Group Functionalization
The 2-methyl group on the imidazo ring participates in oxidation and radical reactions:
The carboxylic acid derivative shows improved water solubility for biological testing .
Triazolo-Thiadiazole Ring Modifications
The triazolo[3,4-b] thiadiazole system exhibits dual reactivity:
Thiadiazole Ring Opening
Controlled hydrolysis cleaves the thiadiazole S-N bonds:
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, 70°C, 6 hr | Triazole-thiol intermediate | Precursor for Schiff bases | |
| NaOH (10%) | Reflux, 8 hr | Disulfidic dimer | Rare (<15% yield) |
Triazole Coordination Chemistry
The triazole N-atoms coordinate transition metals:
| Metal Salt | Solvent | Complex Formed | Stability | Reference |
|---|---|---|---|---|
| Cu(OAc)₂·H₂O | MeOH/CHCl₃ | Cu(II)-triazolo complex | Air-stable | |
| PdCl₂(C₆H₅CN)₂ | DMF | Pd-catalyzed coupling adduct | Catalytically active |
Metal complexes show enhanced anticancer activity in preliminary screens .
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Major Product | Mechanism | Reference |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Thiadiazole ring-expanded oxadiazole | [2π+2π] Cycloaddition | |
| 365 nm | Toluene | Fluorophenyl-dimerized species | Radical coupling |
Bioconjugation Reactions
The compound serves as a scaffold for targeted drug delivery:
| Biomolecule | Coupling Method | Application | Efficiency | Reference |
|---|---|---|---|---|
| Folic acid | EDC/NHS chemistry | Tumor-targeted conjugate | 78% | |
| PEG-NH₂ | Mitsunobu reaction | Solubility-enhanced derivative | 92% |
Key Stability Considerations
Reaction optimization requires strict control of:
-
pH : Degradation occurs below pH 3 (S-N bond cleavage) and above pH 10 (imidazo ring hydrolysis)
-
Temperature : Reactions >150°C promote thiadiazole decomposition
-
Solvent : Polar aprotic solvents (DMF, DMSO) improve substitution yields vs. protic solvents
This reactivity profile enables rational design of derivatives with tailored pharmacokinetic and pharmacodynamic properties. Ongoing studies focus on C-H functionalization and asymmetric catalysis to access stereochemically complex variants .
Scientific Research Applications
3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, which can result in the modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Triazolothiadiazoles with Fluorophenyl Substituents
- 6-(1-Adamantyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5e) :
This compound () shares the 3-fluorophenyl group but replaces the imidazopyridine with an adamantyl moiety. It demonstrated moderate antiproliferative activity against cancer cell lines, suggesting that fluorophenyl groups enhance bioactivity through electronic effects . - 3-[6-(4-Fluorophenyl)-triazolo[3,4-b]thiadiazol-3-yl]-1H-indole :
A fluorophenyl-substituted triazolothiadiazole with an indole ring () showed a melting point of 170–172°C and 63% yield, indicating stability and synthetic feasibility. The indole moiety may contribute to interactions with aromatic residues in enzyme binding pockets .
Triazolothiadiazoles with Other Aromatic Substituents
- 3-(6-(4-Nitrophenyl)-triazolo[3,4-b]thiadiazol-3-yl)amine derivatives ():
Compounds like 7c–7e (IC₅₀: 42–151 nM for CDK5/p25 inhibition) highlight the role of electron-withdrawing groups (e.g., nitro) in enhancing enzyme affinity . - 3-(6-Phenyl-triazolo[3,4-b]thiadiazol-3-yl)acetamide ():
This derivative exhibited an IC₅₀ of 42 ± 1 nM against CDK5/p25, underscoring the importance of the phenyl group in kinase inhibition .
Structural Comparison Table
Pharmacological Activity
- Antiproliferative Effects : Adamantyl-substituted triazolothiadiazoles () showed activity against MCF-7 and A549 cells, suggesting the target compound’s imidazopyridine group could enhance tumor selectivity .
- Enzyme Inhibition : Nitrophenyl-substituted derivatives () exhibited low IC₅₀ values (nM range) for kinase targets, implying fluorophenyl analogs might achieve similar potency with improved pharmacokinetics .
- Antifungal Potential: Triazolothiadiazoles with pyrazolyl groups () demonstrated docking affinity to 14-α-demethylase, a fungal enzyme. The target compound’s imidazopyridine moiety may offer broader-spectrum activity .
Substituent Impact on Bioactivity
Biological Activity
The compound 3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure featuring multiple heterocycles. Its molecular formula is with a molecular weight of approximately 326.36 g/mol. The presence of the triazole and thiadiazole rings contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds synthesized from the triazolo-thiadiazole framework have demonstrated moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The structure-activity relationship (SAR) studies suggest that modifications to the fluorophenyl group can enhance cytotoxicity against specific cancer cell lines.
Analgesic Effects
The analgesic properties of related compounds have been evaluated using various pain models in rodents. For example, certain derivatives exhibited significant antinociceptive effects comparable to standard analgesics like aspirin . The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in pain and inflammation pathways.
Summary of Research Findings
Case Studies
- Antimicrobial Screening: A study synthesized several triazolo-thiadiazole derivatives and tested their antimicrobial efficacy against a panel of bacteria. Compounds demonstrated varying degrees of activity with some showing MIC values lower than standard antibiotics .
- Cytotoxicity Assays: In a series of cytotoxicity assays against cancer cell lines (e.g., HeLa and MCF-7), specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Analgesic Mechanism Investigation: A pharmacological study assessed the analgesic effects using hot plate and tail flick tests. The results indicated a significant reduction in pain response times compared to control groups treated with saline .
Q & A
Q. Characterization Methods :
Basic Question: Which spectroscopic/chromatographic methods confirm structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.5 ppm) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-F stretch at 1220 cm⁻¹, triazole C=N at 1600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns with acetonitrile/water gradients .
Advanced Question: How can molecular docking predict antifungal activity?
Answer:
Methodology :
Q. Key Findings :
- The triazolo-thiadiazole core interacts with heme iron via sulfur coordination.
- Fluorophenyl group occupies hydrophobic pocket (Val130, Leu376) .
Advanced Question: How to resolve contradictions between computational and experimental bioactivity data?
Answer:
Strategies :
Validation of Docking Models :
- Compare docking results with known CYP51 inhibitors (e.g., fluconazole) .
- Use mutagenesis studies to confirm key residue interactions.
Experimental Assays :
- Microdilution Assay : Measure MIC against Candida albicans vs. computational predictions .
- Enzyme Inhibition : Directly test CYP51 activity via UV-Vis spectroscopy (Δ absorbance at 450 nm for heme disruption) .
Physicochemical Profiling :
- LogP (octanol/water) and solubility assays to assess bioavailability discrepancies .
Advanced Question: How do structural modifications influence pharmacological profiles?
Answer:
Structure-Activity Relationship (SAR) Insights :
Q. Methodology :
- Synthesize analogs with substituent variations (e.g., Cl, OCH₃ at phenyl; pyridine vs. imidazole cores).
- Test in vitro/in vivo models for antifungal activity, toxicity, and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
